1-(Benzo[c][1,2,5]oxadiazol-5-yl)-N-methylmethanamine
Overview
Description
1-(Benzo[c][1,2,5]oxadiazol-5-yl)-N-methylmethanamine is a heterocyclic compound that features a benzo[c][1,2,5]oxadiazole ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The benzo[c][1,2,5]oxadiazole moiety is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[c][1,2,5]oxadiazol-5-yl)-N-methylmethanamine typically involves the formation of the benzo[c][1,2,5]oxadiazole ring followed by the introduction of the N-methylmethanamine group. One common method involves the cyclization of an appropriate precursor, such as a nitroaniline derivative, under acidic or basic conditions to form the oxadiazole ring. Subsequent methylation of the amine group can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[c][1,2,5]oxadiazol-5-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the oxadiazole ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzo[c][1,2,5]oxadiazole ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Functionalized benzo[c][1,2,5]oxadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the unique photophysical properties of the benzo[c][1,2,5]oxadiazole ring.
Mechanism of Action
The mechanism of action of 1-(Benzo[c][1,2,5]oxadiazol-5-yl)-N-methylmethanamine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The electron-withdrawing properties of the benzo[c][1,2,5]oxadiazole ring can influence the binding affinity and specificity of the compound towards its molecular targets. In materials science, the compound’s photophysical properties can be harnessed for applications in optoelectronic devices.
Comparison with Similar Compounds
1-(Benzo[c][1,2,5]oxadiazol-5-yl)-N-methylmethanamine can be compared with other similar compounds, such as:
Benzo[c][1,2,5]thiadiazole derivatives: These compounds share a similar ring structure but contain a sulfur atom instead of an oxygen atom. They exhibit different electronic properties and reactivity profiles.
Benzo[c][1,2,5]triazole derivatives: These compounds have an additional nitrogen atom in the ring, which can significantly alter their chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of the benzo[c][1,2,5]oxadiazole ring and the N-methylmethanamine group, which imparts distinct electronic and steric properties that can be exploited in various scientific and industrial applications.
Properties
IUPAC Name |
1-(2,1,3-benzoxadiazol-5-yl)-N-methylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-9-5-6-2-3-7-8(4-6)11-12-10-7/h2-4,9H,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQBYUUVVNHZLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=NON=C2C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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